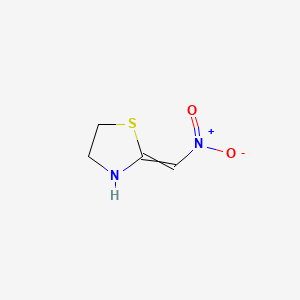
2-(Nitromethylidene)-1,3-thiazolidine
Descripción general
Descripción
Aromatic heterocycle containing a nitromethylene substituent. Fast acting neurotoxicant, effective both by contact or oral ingestion; they are relatively safe to vertebrates and degrade rapidly in the environment. (T10)
Aplicaciones Científicas De Investigación
Pharmacological Applications
The thiazolidine ring structure is significant in medicinal chemistry due to its ability to interact with biological systems. Various derivatives of thiazolidine, including 2-(Nitromethylidene)-1,3-thiazolidine, have shown promising biological activities:
- Antimicrobial Activity : Thiazolidine derivatives have been reported to exhibit antimicrobial properties against a range of pathogens. For instance, certain thiazolidine compounds have been evaluated for their effectiveness against Mycobacterium tuberculosis, showing potent antitubercular activity both in vitro and in vivo . The compound 11726172, a benzothiazolthiazolidine derivative, was identified as particularly effective against dormant nonculturable strains of M. tuberculosis.
- Anticancer Properties : Thiazolidines are recognized for their anticancer potential. Research indicates that various thiazolidine derivatives can inhibit the proliferation of cancer cell lines such as MDA-MB-231 and HCT116 . The diverse substitution patterns on the thiazolidine core enhance its pharmaceutical efficacy.
- Anti-inflammatory and Antioxidant Activities : Thiazolidines have demonstrated anti-inflammatory effects and antioxidant properties. These activities make them valuable candidates for developing treatments for conditions characterized by oxidative stress and inflammation .
Case Study 1: Antitubercular Activity
A study on the compound 11726172 demonstrated its effectiveness against M. tuberculosis, with a minimum inhibitory concentration (MIC) of 0.25 μg/mL. This study utilized a combination of transcriptomic and biochemical analyses to elucidate the mechanism of action, highlighting the compound's potential as a new therapeutic agent against tuberculosis .
Case Study 2: Anticancer Activity
Research evaluating various thiazolidine derivatives for anticancer activity found that specific substitutions on the thiazolidine core significantly enhanced potency against multiple cancer cell lines. Compounds were screened for their ability to inhibit cell growth and induce apoptosis, showcasing their potential as anticancer drugs .
Análisis De Reacciones Químicas
Ring Enlargement via Alkaline Hydrolysis
Reaction of (Z)-3-benzyl-2-(nitromethylene)thiazolidine (1a ) with NaOH induces an unexpected ring enlargement accompanied by oxidative-reductive transformation of the nitromethylene group. This reaction proceeds in nearly quantitative yield (99%) and results in a seven-membered heterocyclic product. Isotope-labeling studies (MS) suggest a mechanism involving nucleophilic attack at the nitromethylene carbon, followed by ring expansion and redox steps .
Key Features :
-
Reagents : NaOH (aqueous or alcoholic solution).
-
Conditions : Room temperature to mild heating.
-
Significance : Demonstrates the compound’s propensity for structural rearrangement under basic conditions.
Multicomponent Cascade Reactions
2-(Nitromethylene)thiazolidine serves as a critical building block in five-component reactions to synthesize thiazolo[3,2-a]pyridine derivatives. A representative protocol involves:
-
Synthesis of 2-(nitromethylene)thiazolidine : From 1,1-bis(methylthio)-2-nitroethene and cysteamine hydrochloride, requiring triethylamine to liberate cysteamine .
-
Cascade reaction : Combining cyanoacetohydrazide, acetophenones, aldehydes, and the thiazolidine derivative in ethanol under reflux.
Reaction Mechanism:
-
Step 1 : Formation of a hydrazide-hydrazone intermediate via Knoevenagel condensation.
-
Step 2 : Michael addition of the thiazolidine to the hydrazone.
-
Step 3 : Intramolecular cyclization and tautomerization to yield fused thiazolo[3,2-a]pyridines .
Optimization Data:
| Solvent | Catalyst | Time (h) | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| EtOH | NEt₃ | 24 | 78 | 93 |
| EtOH | Piperidine | 24 | 78 | 80 |
| H₂O/EtOH | NEt₃ | 24 | 78 | 40 |
Triethylamine is essential for deprotonation; no reaction occurs in its absence .
Propiedades
Fórmula molecular |
C4H6N2O2S |
|---|---|
Peso molecular |
146.17 g/mol |
Nombre IUPAC |
2-(nitromethylidene)-1,3-thiazolidine |
InChI |
InChI=1S/C4H6N2O2S/c7-6(8)3-4-5-1-2-9-4/h3,5H,1-2H2 |
Clave InChI |
IDEZECZCLMOIJN-UHFFFAOYSA-N |
SMILES |
C1CSC(=C[N+](=O)[O-])N1 |
SMILES canónico |
C1CSC(=C[N+](=O)[O-])N1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













